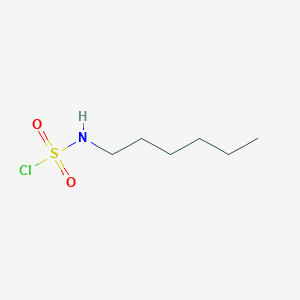
Hexylsulfamyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexylsulfamyl chloride is an organosulfur compound with the molecular formula C6H14ClNO2S. This compound is characterized by its unique structure, which includes a hexyl group attached to a sulfamyl chloride moiety. It is used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexylsulfamyl chloride can be synthesized through the reaction of hexylamine with chlorosulfonic acid. The reaction typically proceeds as follows: [ \text{C6H13NH2} + \text{ClSO3H} \rightarrow \text{C6H13NHSO2Cl} + \text{HCl} ] This reaction is carried out under controlled conditions to ensure the purity and yield of the product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Hexylsulfamyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form corresponding sulfonamides and sulfonates.
Reduction: Can be reduced to hexylsulfamyl compounds using reducing agents like lithium aluminum hydride.
Oxidation: Undergoes oxidation to form sulfonic acids or sulfonyl chlorides.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction: Conducted in an inert atmosphere using lithium aluminum hydride in anhydrous ether.
Oxidation: Performed using oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Produced from the reaction with alcohols.
Sulfonic Acids: Result from oxidation reactions.
Scientific Research Applications
Hexylsulfamyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development and as a reagent in pharmaceutical synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of hexylsulfamyl chloride involves its reactivity as an electrophile. It readily reacts with nucleophiles, leading to the formation of sulfonamide or sulfonate bonds. This reactivity is due to the presence of the highly electrophilic sulfonyl chloride group, which facilitates the formation of stable products through nucleophilic attack.
Comparison with Similar Compounds
Hexylsulfamyl chloride can be compared with other sulfonyl chlorides such as:
Methanesulfonyl Chloride: A simpler sulfonyl chloride with a methyl group.
Ethylsulfamyl Chloride: Contains an ethyl group instead of a hexyl group.
Chlorosulfonyl Isocyanate: A sulfonyl chloride with an isocyanate group.
Uniqueness: this compound is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain sulfonyl chlorides. This makes it suitable for specific applications where longer alkyl chains are advantageous.
Properties
CAS No. |
61758-27-8 |
|---|---|
Molecular Formula |
C6H14ClNO2S |
Molecular Weight |
199.70 g/mol |
IUPAC Name |
N-hexylsulfamoyl chloride |
InChI |
InChI=1S/C6H14ClNO2S/c1-2-3-4-5-6-8-11(7,9)10/h8H,2-6H2,1H3 |
InChI Key |
HYGZEZCYCFBYFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















